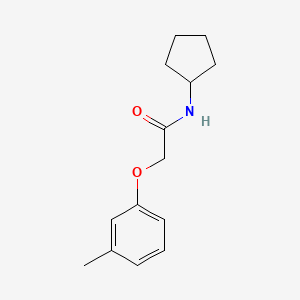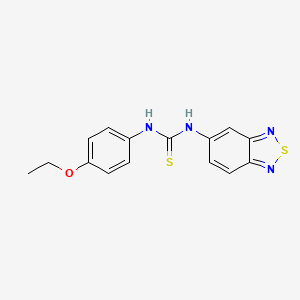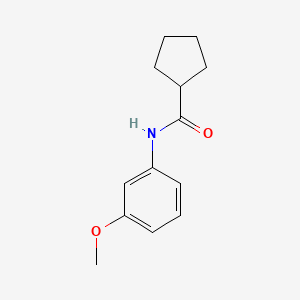![molecular formula C12H16F3NO3 B5821120 N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)
N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide, commonly known as TFE-NB1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of furan, which is a heterocyclic organic compound that contains a ring of five carbon atoms and one oxygen atom. TFE-NB1 has been studied extensively for its ability to interact with certain biological pathways and has shown promising results in various experiments.
Mécanisme D'action
The mechanism of action of TFE-NB1 involves its interaction with certain receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. TFE-NB1 has been shown to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
TFE-NB1 has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of certain neurotransmitters such as glutamate and acetylcholine, leading to improved cognitive function. TFE-NB1 has also been found to have neuroprotective effects, protecting the brain from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFE-NB1 in lab experiments is its ability to selectively target certain receptors in the brain, leading to more specific and accurate results. However, one of the limitations of using TFE-NB1 is its potential toxicity, which can lead to adverse effects on the body if not used properly.
Orientations Futures
There are several future directions for the study of TFE-NB1. One potential direction is the development of new drugs based on TFE-NB1 that can be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the long-term effects of TFE-NB1 on the body, including its potential for addiction and tolerance. Additionally, further research is needed to fully understand the mechanism of action of TFE-NB1 and its potential applications in other fields such as pharmacology and biotechnology.
Méthodes De Synthèse
The synthesis of TFE-NB1 involves a multi-step process that requires several chemical reagents and equipment. The process begins with the preparation of tert-butylamine, which is then reacted with 5-bromo-2-furancarboxylic acid to form the intermediate product. This intermediate is then reacted with 2,2,2-trifluoroethanol and a base to produce TFE-NB1. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
TFE-NB1 has been found to have various applications in scientific research. One of the most significant applications is in the field of neuroscience, where it has been shown to interact with certain receptors in the brain, leading to changes in behavior and cognitive function. TFE-NB1 has also been studied for its potential use in treating certain neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-11(2,3)16-10(17)9-5-4-8(19-9)6-18-7-12(13,14)15/h4-5H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQGYDHSAWFBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(O1)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)





![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)
![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)